molecular formula C22H17FN4O3S B2555499 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872854-61-0

7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2555499
CAS No.: 872854-61-0
M. Wt: 436.46
InChI Key: NOKISNMPPCPWGU-UHFFFAOYSA-N
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Description

This compound features a pyrimido[4,5-d]pyrimidine core substituted with a 3-fluorophenyl group at position 7, methyl groups at positions 1 and 3, and a (2-oxo-2-phenylethyl)thio moiety at position 5.

Properties

CAS No.

872854-61-0

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.46

IUPAC Name

7-(3-fluorophenyl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H17FN4O3S/c1-26-19-17(21(29)27(2)22(26)30)20(31-12-16(28)13-7-4-3-5-8-13)25-18(24-19)14-9-6-10-15(23)11-14/h3-11H,12H2,1-2H3

InChI Key

NOKISNMPPCPWGU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family. This compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Its unique structure includes a pyrimidine core substituted with a 3-fluorophenyl group and a thioether derived from a phenacyl moiety, contributing to its potential pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H17FN4O3S, with a molecular weight of 436.5 g/mol. The structural features that are crucial for its biological activity include:

Component Description
Pyrimidine CoreCentral structure known for various biological activities
3-Fluorophenyl GroupEnhances interaction with biological targets
Thioether MoietyPotentially increases lipophilicity and bioavailability

Antimicrobial Properties

Research indicates that compounds in the pyrimidine class often exhibit antimicrobial properties. The specific interactions of this compound with microbial targets may involve inhibition of essential enzymes or disruption of cellular processes.

Anti-inflammatory Effects

Pyrimidines are also recognized for their anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It may exert its effects through:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Reducing the growth rate of cancer cells.

In vitro studies have shown promising results against various cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may selectively inhibit enzymes involved in cellular signaling pathways.
  • Receptor Interaction : Modulating receptor activity (e.g., kinases) that are crucial for tumor growth and inflammation.

Case Studies

Several studies have explored the biological activity of similar pyrimidine derivatives:

  • Study on Anticancer Activity : A derivative similar to this compound was tested against MCF-7 breast cancer cells and showed significant inhibition of cell proliferation.
  • Antimicrobial Testing : Another study evaluated related pyrimidines against bacterial strains and found effective antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds from the evidence share partial structural or functional similarities:

Key Observations:

Core Diversity : The main compound’s pyrimido[4,5-d]pyrimidine core differs from thiazolo or pyrido fused systems, which may alter electronic properties and binding affinities.

Substituent Effects :

  • The 3-fluorophenyl group in the main compound contrasts with thiophenyl (9a, 3d) or dimethoxyphenyl (10b) groups. Fluorine’s electronegativity may enhance target interactions compared to methoxy or methyl groups.
  • The (2-oxo-2-phenylethyl)thio side chain introduces a ketone and aromatic moiety, differing from thioxo (C=S, 3d) or oxadiazole () linkages.

Physical Properties :

  • High melting points (e.g., 342–344°C for 3d) suggest strong intermolecular forces, possibly due to hydroxyl or thioxo groups. The main compound’s methyl and thioether groups may lower its melting point relative to 3d.

Table 2: Bioactivity and Functional Insights

Compound (ID) Reported Bioactivity/Function Mechanism/Notes
Main Compound Hypothesized enzyme inhibition or antimicrobial activity (based on core and substituents) Structural similarity to PRS inhibitors (), but lacks nucleotide moiety.
4-Amino-8-(β-D-ribofuranosylamino)... PRS1/PRS2 enzyme inhibition (IC₅₀ = 5.2–23.8 µM) Binds allosteric ADP site; noncompetitive inhibition.
1-Alkyl-5-methyl-3-phenyl-... Antimicrobial activity against bacterial/fungal strains Oxadiazole and thieno-pyrimidine moieties critical for activity.
7-(2,4-Dihydroxyphenyl)-... (3d) Antioxidant properties (in silico and experimental) Thiophene and dihydroxyphenyl groups contribute to radical scavenging.

Key Observations:

Enzyme Inhibition: highlights pyrimido[5,4-d]pyrimidine derivatives as PRS inhibitors. The main compound’s pyrimido core may support similar interactions, but its lack of a ribofuranosyl-phosphate group likely alters specificity.

Antimicrobial Potential: Thiophene and oxadiazole substituents (e.g., 3d) correlate with antimicrobial effects. The main compound’s fluorophenyl and thioether groups may offer distinct activity profiles.

Antioxidant Activity: Hydroxyl groups (3d) enhance antioxidant capacity, whereas the main compound’s non-polar substituents may limit such effects.

Preparation Methods

Biginelli-Type Cyclocondensation

Adapting the Biginelli reaction, 1 reacts with aldehydes and thiourea derivatives under acidic conditions. For instance, glacial acetic acid facilitates the formation of the tricyclic system at reflux temperatures. Introducing the 3-fluorophenyl group requires 3-fluorobenzaldehyde as the aldehyde component, which undergoes condensation with 1 and a guanidine derivative (e.g., thiourea) to yield 7-(3-fluorophenyl)-substituted intermediates.

Key Reaction Conditions :

  • Solvent: Glacial acetic acid
  • Temperature: Reflux (110–120°C)
  • Duration: 6–8 hours
  • Yield: 70–80%

Regioselective Methylation

The 1,3-dimethyl groups are introduced early in the synthesis to avoid steric hindrance during subsequent steps. Methylation occurs at the N1 and N3 positions of the pyrimidine ring using methyl iodide in the presence of potassium carbonate.

Procedure :

  • Substrate : 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1 )
  • Reagents : Methyl iodide (2.2 equiv), K₂CO₃ (3.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : Stirring at room temperature for 12 hours
  • Yield : 95%

Alternative Methodologies and Innovations

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates the thioalkylation step, reducing reaction time from hours to 15–60 minutes while maintaining yields above 90%. This method eliminates the need for toxic solvents and enhances mass transfer in heterogeneous systems.

Continuous-Flow Synthesis

A flow chemistry approach enables scalable production by integrating cyclization and thioalkylation steps in a single reactor. This system achieves a total synthesis time of 25.1 minutes with 89% isolated yield, demonstrating industrial applicability.

Analytical Validation and Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 2.98 (s, 6H, 2×CH₃), 4.32 (s, 2H, SCH₂), 7.45–7.89 (m, 9H, Ar-H), 10.21 (s, 1H, NH).
  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).

Chromatographic Purity :

  • Column chromatography (Hexane/EtOAc = 7:3) affords >99% purity.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C5 and C7 positions are mitigated by steric directing groups (e.g., 3-fluorophenyl).
  • Thiol Oxidation : Anaerobic conditions or antioxidant additives (e.g., ascorbic acid) prevent disulfide formation during thioalkylation.

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